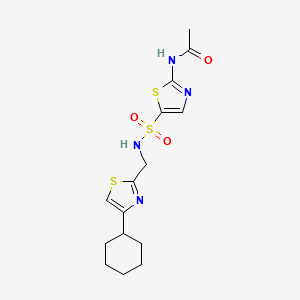
N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C15H20N4O3S3. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
Thiazole, a key component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of diseases characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties . They could be used in the development of new antimicrobial drugs to combat resistant strains of bacteria.
Antifungal Activity
Some thiazole derivatives have been found to have antifungal properties . For instance, the antifungal medication abafungin is used to suppress skin infections caused by various fungi .
Antiviral Activity
Thiazole compounds have shown antiviral effects . They could be used in the development of new antiviral drugs, which are particularly important in the treatment of diseases such as HIV/AIDS.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat conditions like high blood pressure and heart failure.
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor or cytotoxic activities . They could be used in the development of new cancer treatments. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .
Mecanismo De Acción
Target of Action
The primary targets of N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes are involved in the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival, growth, and proliferation.
Mode of Action
The compound interacts with its targets by inhibiting their activity This inhibition disrupts the PI3K pathway, leading to changes in cell survival and growth signals
Biochemical Pathways
The affected biochemical pathway is the PI3K pathway . This pathway is involved in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to a variety of downstream effects, including altered cell growth and survival.
Pharmacokinetics
Like many other thiazole derivatives, it is expected to have good bioavailability
Result of Action
The result of the compound’s action is the disruption of the PI3K pathway, leading to altered cell growth and survival . This can have a variety of effects at the molecular and cellular level, depending on the specific context in which the compound is used.
Propiedades
IUPAC Name |
N-[5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S3/c1-10(20)18-15-16-8-14(24-15)25(21,22)17-7-13-19-12(9-23-13)11-5-3-2-4-6-11/h8-9,11,17H,2-7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGXMIRFTWMSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)
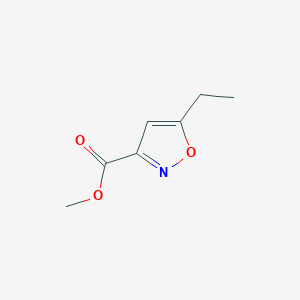
![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)
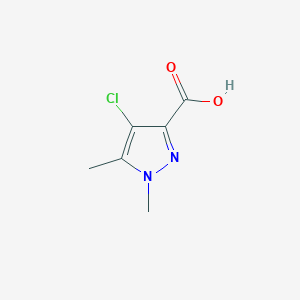
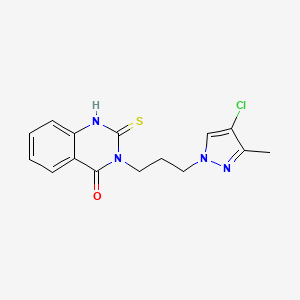
![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)
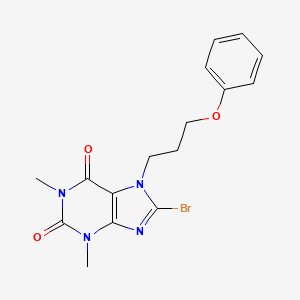

![10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide](/img/structure/B2760581.png)
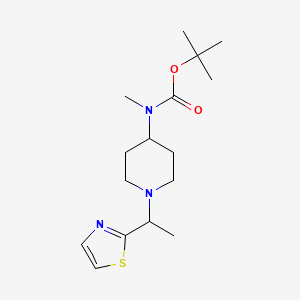

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)

![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)